molecular formula C23H20F4N2O3S B12501105 N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B12501105
M. Wt: 480.5 g/mol
InChI Key: SDXZHVCXIYWNRJ-UHFFFAOYSA-N
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Description

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide is a synthetic organic compound that belongs to the class of glycinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide typically involves multi-step organic reactions. Common steps might include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides.

    Attachment of the fluorobenzyl and trifluoromethylphenyl groups: These steps might involve nucleophilic substitution reactions or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include:

    Use of continuous flow reactors: to improve reaction efficiency.

    Optimization of reaction conditions: such as temperature, pressure, and solvent choice.

    Purification techniques: like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the glycinamide backbone.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide
  • N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(difluoromethyl)phenyl]glycinamide

Uniqueness

N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the trifluoromethyl group, for example, can significantly influence the compound’s lipophilicity and metabolic stability.

Properties

Molecular Formula

C23H20F4N2O3S

Molecular Weight

480.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H20F4N2O3S/c1-16-6-12-19(13-7-16)33(31,32)29(14-17-8-10-18(24)11-9-17)15-22(30)28-21-5-3-2-4-20(21)23(25,26)27/h2-13H,14-15H2,1H3,(H,28,30)

InChI Key

SDXZHVCXIYWNRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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